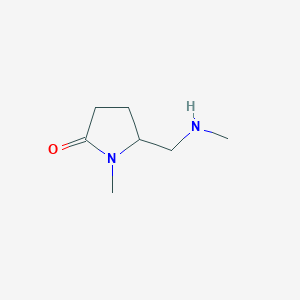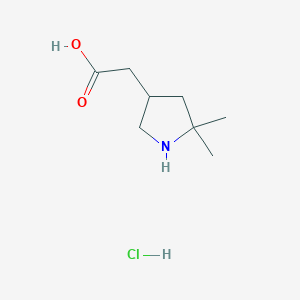
2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has gained attention in the scientific community for its potential in cancer treatment.
Mecanismo De Acción
2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide works by binding to the ATP-binding site of FGFR kinases, preventing their activation and subsequent downstream signaling. This inhibition of FGFR signaling leads to decreased cellular proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide has been shown to have a selective inhibitory effect on FGFR kinases, with little to no effect on other kinases. This selectivity is important in reducing off-target effects and potential toxicity. In addition, 2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide in lab experiments is its specificity for FGFR kinases, which allows for more targeted studies of FGFR signaling in cancer cells. However, one limitation is that 2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide may not be effective in all types of cancer, as some cancer cells may have developed resistance to FGFR inhibition.
Direcciones Futuras
There are several future directions for research on 2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide. One area of focus is the development of more potent and selective FGFR inhibitors based on the structure of 2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide. Another area of interest is the investigation of the potential of 2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, more studies are needed to determine the effectiveness of 2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide in different types of cancer and to identify potential biomarkers that could predict response to FGFR inhibition.
Métodos De Síntesis
2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-fluorothiophenol with 6-bromoindazole, followed by the reaction of the resulting intermediate with N-(2-bromoacetyl)acetamide. This process yields 2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide with a purity of over 95%.
Aplicaciones Científicas De Investigación
2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR) kinases, which are overexpressed in many types of cancer. 2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-11-2-5-13(6-3-11)21-9-15(20)18-12-4-1-10-8-17-19-14(10)7-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGBLXRJDHGZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(1H-indazol-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Difluorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2841953.png)



![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)

![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)


![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)
![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)


